![molecular formula C9H10F3NO2 B570758 (S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol CAS No. 1567908-96-6](/img/structure/B570758.png)

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

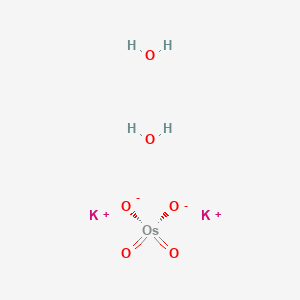

“(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” is a chemical compound with the molecular formula C9H10F3NO2. It is also known as “(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine” and has a molecular weight of 205.18 .

Synthesis Analysis

The synthesis of compounds similar to “(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” has been reported. For instance, a series of N, N ′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” can be represented by the InChI code: 1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 .Physical And Chemical Properties Analysis

“(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” is a solid at room temperature . The compound has a density of 1.2774 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Inhibition of Soluble Epoxide Hydrolase (sEH)

The synthesis of N,N’-disubstituted bis-ureas containing the 4-(trifluoromethoxy)phenyl fragment has yielded promising inhibitors of human soluble epoxide hydrolase . These compounds act by forming additional hydrogen bonds in the enzyme’s active site. Notably, N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU) and (S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N’-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026) have shown potent inhibitory activity against sEH . Clinical trials for EC5026 are underway .

Biological Processes Related to Aging

N-[4-(Trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide (Compound A) may find utility in studying biological processes associated with aging . Its unique structure could provide insights into age-related mechanisms.

Insecticidal Properties

2-{2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide (Compound B, also known as metaflumizone) acts as an insecticide (zoocide) . It functions by blocking potential-dependent sodium channels in harmful insects and rodents .

Antitumor Activity

3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide (Compound C) exhibits antitumor activity by inhibiting tyrosine kinase . This property makes it relevant for cancer research.

Comparison with Adamantyl-Based Inhibitors

While over 100 N,N’-disubstituted ureas containing the 4-(trifluoromethoxy)phenyl fragment have been reported, the synthesis of bis-ureas with this fragment remains novel . Comparing the inhibitory effects of bis-ureas containing the 4-(trifluoromethoxy)phenyl group with those containing adamantyl fragments could yield valuable insights .

Other Potential Applications

Beyond the mentioned fields, further exploration is warranted. Researchers may investigate the compound’s interactions with other biological targets or its potential in materials science, catalysis, or drug delivery.

Safety and Hazards

Direcciones Futuras

While specific future directions for “(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” are not available, compounds containing a 4-(trifluoromethoxy)phenyl group have been studied for their potential use in various applications. For example, 4-(trifluoromethoxy)phenyl-containing polymers have been identified as promising anodic materials for electrochromic devices .

Mecanismo De Acción

Mode of Action

It is known that the trifluoromethoxy group in the molecule can form electron donor–acceptor (eda) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under certain conditions . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

The compound’s trifluoromethoxy group is known to participate in various organic synthesis reactions, including amination, aromatization, and fluorination . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 20518, a density of 1233, and a boiling point of 211℃ . These properties could influence its bioavailability and pharmacokinetics.

Propiedades

IUPAC Name |

(1S)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLVESWELOBVJS-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]octan-6-amine, endo- (9CI)](/img/no-structure.png)

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)